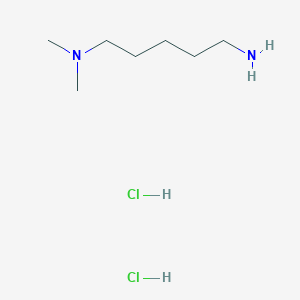
(4-ethyloxan-4-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethyloxan-4-yl)methanesulfonyl chloride, also known as EMSC, is a versatile and highly reactive reagent used in a variety of synthetic organic chemistry applications. It is a colorless, volatile liquid that is soluble in most organic solvents and is used mainly for the synthesis of a wide range of compounds, including amines, esters, and aldehydes. EMSC is also used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
(4-ethyloxan-4-yl)methanesulfonyl chloride has been used in a variety of scientific research applications, including the synthesis of peptides, the preparation of polymers, and the synthesis of heterocyclic compounds. It has also been used to synthesize a variety of pharmaceuticals and agrochemicals. This compound has also been used as a catalyst in the synthesis of polymers and as a reagent for the synthesis of heterocyclic compounds.
Wirkmechanismus
(4-ethyloxan-4-yl)methanesulfonyl chloride acts as a nucleophile in organic reactions, reacting with electrophilic species such as carbonyls and halides. The reaction of this compound with an electrophile produces an intermediate species, which then undergoes a nucleophilic substitution reaction to form the desired product.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes, and can cause mild respiratory irritation if inhaled. It is also known to be toxic to aquatic organisms, and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (4-ethyloxan-4-yl)methanesulfonyl chloride in laboratory experiments is its high reactivity and versatility. It is also relatively inexpensive, making it an attractive choice for many synthetic organic chemistry applications. However, this compound is highly volatile and flammable, and should be handled with care in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for the use of (4-ethyloxan-4-yl)methanesulfonyl chloride in scientific research. These include the development of new synthetic methods for the synthesis of pharmaceuticals and agrochemicals, the use of this compound as a catalyst in the synthesis of polymers, and the development of new reagents for the synthesis of heterocyclic compounds. Additionally, further research into the biochemical and physiological effects of this compound could lead to new applications in the medical and pharmaceutical fields.
Synthesemethoden
(4-ethyloxan-4-yl)methanesulfonyl chloride can be synthesized from methanethiol and ethyl bromide in a reaction catalyzed by sulfuric acid. The reaction is typically carried out in a sealed tube at a temperature of around 150°C. The reaction produces a mixture of this compound and ethyl bromide, which can be separated by distillation.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-ethyloxan-4-yl)methanesulfonyl chloride involves the reaction of 4-ethyloxan-4-ylmethanol with methanesulfonyl chloride in the presence of a base.", "Starting Materials": [ "4-ethyloxan-4-ylmethanol", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "Add 4-ethyloxan-4-ylmethanol to a reaction flask", "Add methanesulfonyl chloride to the reaction flask", "Add a base to the reaction flask to act as a catalyst", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent", "Dry the product with anhydrous sodium sulfate", "Purify the product by distillation or recrystallization" ] } | |
CAS-Nummer |
2137841-11-1 |
Molekularformel |
C8H15ClO3S |
Molekulargewicht |
226.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




